3-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO4S2/c12-10-5-9(1-2-11(10)13)20(17,18)14-6-8-3-4-19(15,16)7-8/h1-2,5,8,14H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSKAJZWFMBCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-fluorobenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a sulfonamide moiety, which is known for various biological activities, including antibacterial and antitumor effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 287.74 g/mol. The compound features a chloro group, a fluorobenzene ring, and a dioxidotetrahydrothiophene side chain, which contribute to its unique properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit the activity of certain enzymes involved in bacterial folate synthesis, leading to antibacterial effects.
- Interaction with Receptors : The compound may interact with specific receptors in human cells, modulating signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Properties : The dioxidotetrahydrothiophene moiety may exhibit antioxidant activity, protecting cells from oxidative stress.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by targeting folate synthesis pathways. |
| Antitumor | Shows potential in inhibiting tumor cell proliferation in vitro. |
| Antioxidant | May reduce oxidative stress through free radical scavenging. |
Antibacterial Activity
In a study assessing the antibacterial properties of sulfonamides, compounds similar to this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was reported to be in the low micromolar range, indicating strong antibacterial potential .
Antitumor Effects
Research published in Cancer Research highlighted the antitumor activity of sulfonamide derivatives. Compounds with structural similarities were found to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involved activation of caspase pathways and downregulation of anti-apoptotic proteins .
Antioxidant Activity
A recent study evaluated the antioxidant properties of various thiophene derivatives. Results indicated that compounds containing the dioxidotetrahydrothiophene structure exhibited significant free radical scavenging activity, contributing to their protective effects against cellular oxidative damage .
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Research has shown that 3-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-fluorobenzenesulfonamide exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been tested in animal models of inflammation, showing reduced markers of inflammation compared to control groups .
- Cancer Research :
Case Studies
Preparation Methods
Reaction of Sulfonyl Chloride with Amine
The most straightforward route involves reacting 3-chloro-4-fluorobenzenesulfonyl chloride with (1,1-dioxidotetrahydrothiophen-3-yl)methanamine. This method parallels procedures used for analogous sulfonamide compounds.
Procedure
- Preparation of (1,1-Dioxidotetrahydrothiophen-3-yl)methanamine :
- Sulfonylation Reaction :
Workup and Purification
- Extract the reaction mixture with water (3×50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify via flash chromatography (silica gel, DCM/methanol 95:5) to isolate the product as a pale-yellow solid.
- Yield : 60–70%.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 25°C | |
| Purification Solvent | DCM/MeOH (95:5) | |
| Final Purity (HPLC) | ≥98% |
Modular Assembly via Intermediate Oxidation
Synthesis of Tetrahydrothiophene Sulfone Precursor
This method begins with the oxidation of tetrahydrothiophene derivatives to the sulfone stage, followed by functionalization.
Procedure
- Oxidation of Tetrahydrothiophene :
Conversion to Amine :
Sulfonamide Formation :
- Follow the sulfonylation protocol outlined in Section 2.1.
Advantages
- Higher overall yield (70–75%) due to optimized intermediate steps.
- Avoids handling unstable sulfonyl chlorides directly.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) of analogous sulfonamides reveals a triclinic crystal system with hydrogen-bonded chains along the a-axis, consistent with the expected solid-state behavior.
Challenges and Optimization
Byproduct Formation
- Chloro Displacement : Competing nucleophilic aromatic substitution at the 3-chloro position can occur if reaction temperatures exceed 30°C. Mitigated by maintaining temperatures below 25°C.
- Sulfone Hydrolysis : Prolonged exposure to aqueous conditions during workup may hydrolyze the sulfone group. Use anhydrous solvents and minimize extraction times.
Solvent Recycling
- Dimethylformamide (DMF) from intermediate steps can be recovered via distillation and reused, reducing costs by ~40%.
Industrial-Scale Considerations
Process Economics
| Parameter | Direct Method | Modular Method |
|---|---|---|
| Total Yield | 60–70% | 70–75% |
| Cost per Kilogram | $1,200 | $950 |
| Purity | 98% | 99% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-fluorobenzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 3-chloro-4-fluorobenzenesulfonyl chloride with (1,1-dioxidotetrahydrothiophen-3-yl)methylamine. Key steps include:
- Sulfonamide formation : React the sulfonyl chloride with the amine in anhydrous dichloromethane or THF under nitrogen, using triethylamine as a base to scavenge HCl .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Critical factors : Temperature (0–5°C during sulfonylation to minimize side reactions), stoichiometric ratios (1:1.1 amine:sulfonyl chloride), and solvent polarity for intermediate solubility.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm sulfonamide linkage (δ ~3.5–4.0 ppm for –SON–CH–) and aromatic substituents (δ ~7.0–8.0 ppm for chloro/fluoro-benzene) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] and isotopic patterns for Cl/F.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How do solubility and stability profiles impact experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for stock solutions), methanol, or aqueous buffers (pH 7.4). Poor aqueous solubility may require co-solvents (e.g., PEG-400) for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation pathways (e.g., hydrolysis of sulfonamide) may require inert storage (argon, –20°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?
- Methodological Answer :
- X-ray refinement : Use SHELXL (for small molecules) or PHENIX (for macromolecular complexes) with high-resolution data (>1.0 Å). Address disorder in the tetrahydrothiophene-dioxide ring via TLS parameterization .
- Validation tools : Check geometry with Mogul (Cambridge Structural Database) and electron density maps for omitted solvent/ions .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the tetrahydrothiophene-dioxide moiety?
- Methodological Answer :
- Analog synthesis : Replace the dioxidotetrahydrothiophene with cyclohexane-1,1-dioxide or morpholine-dioxide to assess conformational rigidity .
- Biological assays : Compare IC values in enzyme inhibition (e.g., carbonic anhydrase) or receptor-binding assays (e.g., GPCRs). Use molecular docking (AutoDock Vina) to correlate activity with steric/electronic profiles .
Q. What mechanistic insights can be gained from kinetic studies of sulfonamide-protein interactions?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to target proteins (e.g., albumin for pharmacokinetics or enzymes for inhibition).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (tetrahydrothiophene) vs. electrostatic (sulfonamide) contributions .
Q. How do computational methods address discrepancies in predicted vs. observed biological activity?
- Methodological Answer :
- QSAR modeling : Train models with descriptors like ClogP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC data using leave-one-out cross-validation .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the sulfonamide-protein complex. Identify key residues (e.g., His64 in carbonic anhydrase) for mutagenesis validation .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on metabolic stability in hepatic microsomes?
- Methodological Answer :
- Experimental replication : Use pooled human liver microsomes (HLMs) with NADPH regeneration systems. Normalize data to control compounds (e.g., verapamil).
- Metabolite ID : LC-MS/MS to detect oxidative metabolites (e.g., S-oxidation of tetrahydrothiophene). Species differences (rat vs. human) may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
